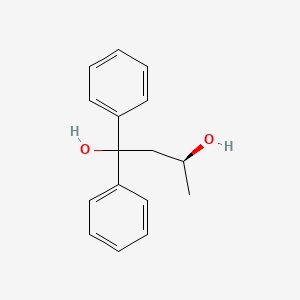![molecular formula C22H47N3O.C2H4O2<br>C24H51N3O3 B14454886 Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate CAS No. 72175-32-7](/img/structure/B14454886.png)
Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate is a chemical compound with the molecular formula C26H57N5O. It is a derivative of octadecanamide, featuring an aminoethyl group and an acetate moiety. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate typically involves the reaction of octadecanamide with ethylenediamine and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Octadecanamide, ethylenediamine, and acetic acid.
Reaction Conditions: The reaction is conducted in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process is similar to the laboratory synthesis but scaled up with enhanced control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The amino groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amides.
Aplicaciones Científicas De Investigación
Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate involves its interaction with specific molecular targets. The aminoethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The acetate moiety may also play a role in modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]: This compound has a hydroxyethyl group instead of an aminoethyl group.
Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]: Lacks the acetate moiety.
Uniqueness
Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate is unique due to the presence of both aminoethyl and acetate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
72175-32-7 |
|---|---|
Fórmula molecular |
C22H47N3O.C2H4O2 C24H51N3O3 |
Peso molecular |
429.7 g/mol |
Nombre IUPAC |
acetic acid;N-[2-(2-aminoethylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C22H47N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;1-2(3)4/h24H,2-21,23H2,1H3,(H,25,26);1H3,(H,3,4) |
Clave InChI |
PYUDDMXSYVWQHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


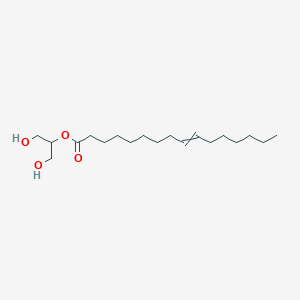
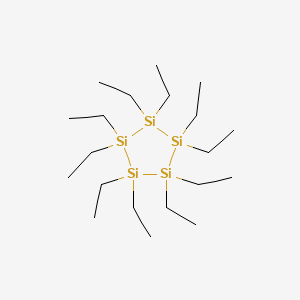
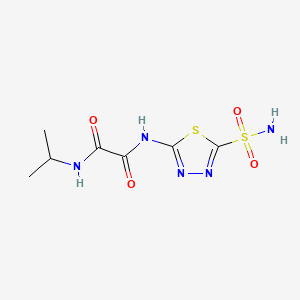


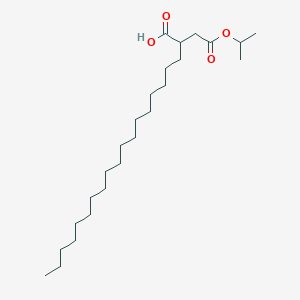
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)
![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)

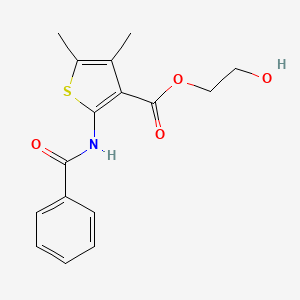
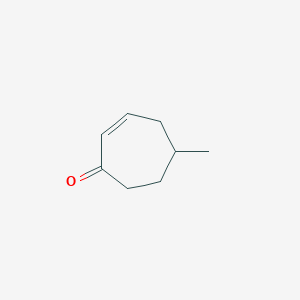
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
